molecular formula C9H8ClNO2 B234301 2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline CAS No. 151262-67-8

2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline

Cat. No.: B234301
CAS No.: 151262-67-8
M. Wt: 197.62 g/mol
InChI Key: IFNXHWSNYLLEOV-RCOVLWMOSA-N
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Description

2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline is a chemical compound that belongs to the quinoline family This compound is characterized by the presence of a chlorine atom at the second position and two hydroxyl groups at the seventh and eighth positions on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-7,8-dihydro-7,8-dihydroxyquinoline typically involves the transformation of 2-chloroquinoline. One common method is the microbial transformation using quinoline-grown resting cells of Pseudomonas putida strain 86. This process involves the dioxygenation of 2-chloroquinoline to form 2-chloro-cis-7,8-dihydro-7,8-dihydroxyquinoline . The reaction conditions include the presence of quinoline to induce the enzymes responsible for the transformation.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the microbial transformation method mentioned above can be scaled up for industrial applications, provided that the necessary bioreactors and fermentation conditions are optimized.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be further oxidized to form 2-chloro-8-hydroxyquinoline under acid-catalyzed conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents such as oxygen and acid catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products Formed: The major products formed from the reactions of this compound include 2-chloro-8-hydroxyquinoline and other hydroxylated derivatives.

Scientific Research Applications

2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline has diverse applications in scientific research. It is used in studies related to drug discovery, materials science, and biological research. The compound’s unique properties make it an ideal candidate for investigating the mechanisms of action of various biological processes and for developing new therapeutic agents .

Mechanism of Action

The mechanism of action of 2-chloro-7,8-dihydro-7,8-dihydroxyquinoline involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and chlorine atom play crucial roles in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to interact with enzymes and receptors involved in oxidative stress and cellular signaling.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-chloro-7,8-dihydro-7,8-dihydroxyquinoline include other chlorinated quinoline derivatives such as 2-chloroquinoline, 4-chloroquinoline, and 8-chloroquinoline . These compounds share structural similarities but differ in their chemical properties and reactivity.

Uniqueness: What sets this compound apart from its similar compounds is the presence of the hydroxyl groups at the seventh and eighth positions. These hydroxyl groups confer unique chemical properties, making the compound more reactive and versatile in various chemical reactions and applications.

Properties

IUPAC Name

(7S,8R)-2-chloro-7,8-dihydroquinoline-7,8-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-4-2-5-1-3-6(12)9(13)8(5)11-7/h1-4,6,9,12-13H/t6-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFNXHWSNYLLEOV-RCOVLWMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(C1O)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C([C@H]([C@H]1O)O)N=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40934214
Record name 2-Chloro-7,8-dihydroquinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151262-67-8
Record name 2-Chloro-7,8-dihydro-7,8-dihydroxyquinoline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151262678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-7,8-dihydroquinoline-7,8-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40934214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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